6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15941733
InChI: InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16)
SMILES:
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64 g/mol

6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

CAS No.:

Cat. No.: VC15941733

Molecular Formula: C10H8ClN3O2

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one -

Specification

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16)
Standard InChI Key HBIJTHXINGBOLE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC2=NC(=NC=C12)Cl)C(=O)C

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound belongs to the pyrido[2,3-d]pyrimidin-7-one family, characterized by a fused bicyclic system combining pyridine and pyrimidine rings. Key substituents include:

  • Acetyl group at position 6

  • Chlorine atom at position 2

  • Methyl group at position 5

  • A keto functional group at position 7

The absence of an 8-cyclopentyl group distinguishes it from the closely related compound 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1651214-73-1), which is documented in ChemicalBook entries .

Table 1: Comparative Structural Attributes

Feature6-Acetyl-2-Chloro-5-Methyl-8H-Pyrido[2,3-d]Pyrimidin-7-One6-Acetyl-2-Chloro-8-Cyclopentyl-5-Methyl Analog
Molecular FormulaC₁₀H₈ClN₃O₂ (hypothetical)C₁₅H₁₆ClN₃O₂
Substituent at Position 8HydrogenCyclopentyl
Molecular Weight~241.65 g/mol305.76 g/mol

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives often involves cyclization and alkylation steps. A patent (CN105968108A) outlines a method for synthesizing 2-chloro-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, a palbociclib intermediate . Although the target compound lacks the cyclopentyl group, its synthesis can be inferred through modifications:

  • Cyclization Reaction:

    • Reacting 4-amino-2-chloro-5-pyrimidineethanone with ethyl bromoacetate in the presence of a base (e.g., piperidine) forms the pyrido[2,3-d]pyrimidin-7-one core .

    • Substituting bromoacetate with acetyl-containing reagents could introduce the 6-acetyl group.

  • Selective Functionalization:

    • Avoiding alkylation with chlorocyclopentane preserves the 8H configuration .

Reaction Scheme:

4-Amino-2-chloro-5-pyrimidineethanone+Acetylating AgentBase6-Acetyl-2-Chloro-5-Methyl-8H-Pyrido[2,3-d]Pyrimidin-7-One\text{4-Amino-2-chloro-5-pyrimidineethanone} + \text{Acetylating Agent} \xrightarrow{\text{Base}} \text{6-Acetyl-2-Chloro-5-Methyl-8H-Pyrido[2,3-d]Pyrimidin-7-One}

Challenges in Synthesis

  • Regioselectivity: Ensuring acetyl group addition at position 6 without side reactions requires precise conditions.

  • Purification: Separation from isomers (e.g., 4-chloro derivatives) remains a hurdle, as noted in the patent .

Physicochemical Properties

Predicted Properties

While experimental data for the specific compound is scarce, analogs provide benchmarks:

  • Boiling Point: ~505°C (estimated via group contribution methods) .

  • Density: ~1.36 g/cm³ .

  • Acidity (pKa): Approximately -0.58, indicating weak acidic character .

Spectral Characteristics

  • IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹).

  • NMR: Distinct signals for acetyl (δ 2.6 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm).

Applications and Industrial Relevance

Pharmaceutical Intermediates

The structural similarity to palbociclib intermediates suggests potential use in kinase inhibitor synthesis . Removal of the cyclopentyl group may enable modular derivatization for structure-activity relationship (SAR) studies.

Material Science

Heterocyclic systems like pyrido[2,3-d]pyrimidinones are explored in optoelectronics due to their conjugated π-systems.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield beyond the 80% reported for analogs .

  • Biological Screening: Evaluating anticancer or antimicrobial activity given the prevalence of similar scaffolds in drug discovery.

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